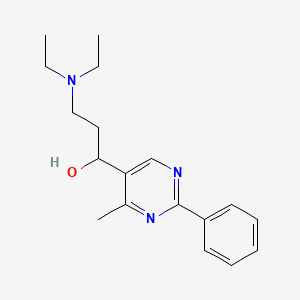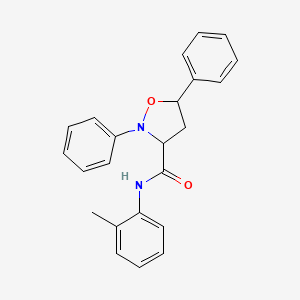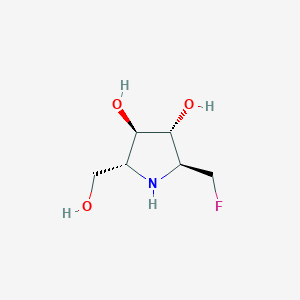![molecular formula C14H9ClN2O B12910896 3-Chloro-2-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 59046-00-3](/img/structure/B12910896.png)
3-Chloro-2-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base can lead to the formation of the pyrido[1,2-a]pyrimidinone core . Additionally, metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported to synthesize various derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Halogenation, sulfenylation, and selenylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like aryl sulfonyl chlorides and sulfonyl hydrazides are employed for sulfenylation and selenylation reactions.
Major Products Formed
Scientific Research Applications
3-Chloro-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of agrochemicals and material sciences.
Mechanism of Action
The mechanism of action of 3-Chloro-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a CXCR3 antagonist by binding to the CXCR3 receptor, thereby inhibiting its activity . Additionally, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the chlorine substituent at the 3-position.
3-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a methyl group instead of a chlorine atom at the 3-position.
Uniqueness
3-Chloro-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the chlorine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potency as a therapeutic agent and its versatility in various chemical reactions .
Properties
CAS No. |
59046-00-3 |
|---|---|
Molecular Formula |
C14H9ClN2O |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
3-chloro-2-phenylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-12-13(10-6-2-1-3-7-10)16-11-8-4-5-9-17(11)14(12)18/h1-9H |
InChI Key |
IYOPURNMLNOKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N3C=CC=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


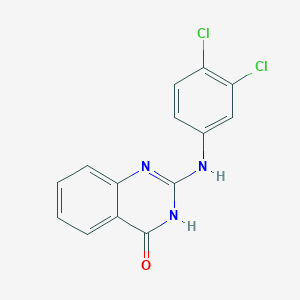

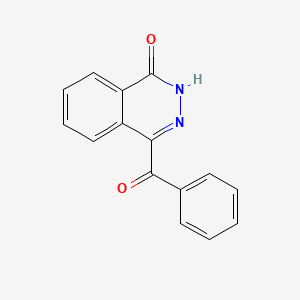

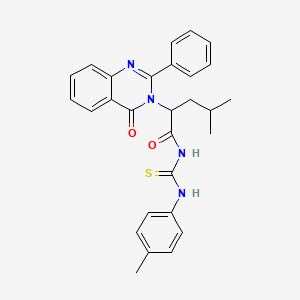
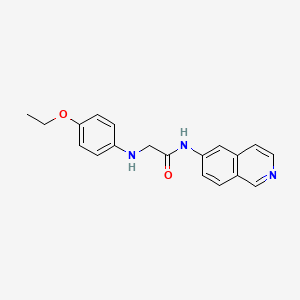
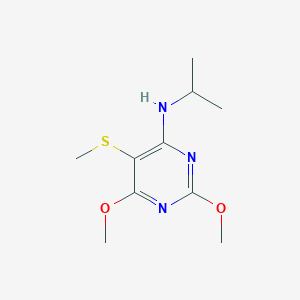
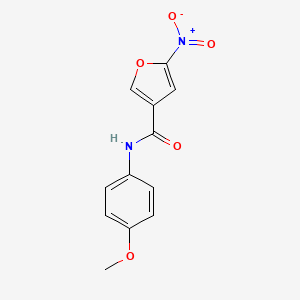
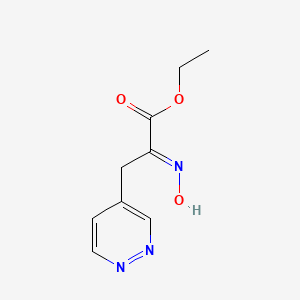
![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)
